Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate is a complex chemical compound characterized by its tert-butyl ester group, bromophenyl moiety, imidazole ring, and difluoropyrrolidine structure. This compound often finds application in diverse scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (s)-2-(5-(4-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps:
Formation of Imidazole Ring: : Starts with the construction of the 1h-imidazole ring structure, usually through the cyclization of appropriate precursors under acidic conditions.
Bromination: : Introduction of the 4-bromophenyl group via electrophilic aromatic substitution or other bromination techniques.
Attachment of Difluoropyrrolidine: : Incorporation of the difluoropyrrolidine moiety through nucleophilic substitution or similar reactions.
Ester Formation: : Finally, tert-butyl ester is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production follows similar routes, scaled up with optimizations for yield and purity. Standard practices involve:
Batch Reactions: : Controlling temperature, pressure, and reagent concentrations in large reactors.
Catalysts and Solvents: : Using efficient catalysts to speed up reactions and solvents to dissolve reactants and manage exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the imidazole or bromophenyl sites.
Reduction: : Possible reductions, particularly at the bromine substituent to modify its electronic properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions, mainly due to the reactive bromophenyl and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction processes.
Substituents: : Nucleophiles or electrophiles like alkyl halides for substitution reactions.
Major Products Formed
Oxidation Products: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: : Producing less halogenated or fully dehalogenated derivatives.
Substitution Products: : Various substituted imidazole or bromophenyl derivatives.
Scientific Research Applications
Chemistry
Used as a key intermediate in the synthesis of other complex molecules and catalysts for specific reactions due to its multi-functional nature.
Biology
Exhibits potential biological activity, making it a candidate for drug discovery and development, particularly for its imidazole structure, which is known for enzyme inhibition.
Medicine
Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities. The unique structure allows it to interact selectively with biological targets.
Industry
Used in the synthesis of specialty chemicals and advanced materials, particularly in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts effects primarily through interactions with biological molecules, mediated by:
Molecular Targets: : Binding to specific enzymes or receptors, often involving the imidazole ring.
Pathways: : Modulating biochemical pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (s)-2-(5-(3-bromophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate
Tert-butyl (s)-2-(5-(4-chlorophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate
Tert-butyl (s)-2-(5-(4-iodophenyl)-1h-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate
Unique Features
Bromophenyl Group: : The 4-bromophenyl group imparts distinct electronic properties.
Difluoropyrrolidine: : Two fluorine atoms in the pyrrolidine ring significantly influence its reactivity and biological activity.
This distinct compound opens up various avenues for scientific exploration due to its multifunctional nature and unique structural attributes.
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrF2N3O2/c1-17(2,3)26-16(25)24-10-18(20,21)8-14(24)15-22-9-13(23-15)11-4-6-12(19)7-5-11/h4-7,9,14H,8,10H2,1-3H3,(H,22,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCYDNQSMIFAV-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.